

Technical Procurement & Synthesis Guide: 2-Chloro-6-methylquinolin-8-amine

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Compound of Interest

Compound Name: 2-Chloro-6-methylquinolin-8-amine

CAS No.: 857759-41-2

Cat. No.: B3289399

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Executive Summary

2-Chloro-6-methylquinolin-8-amine (CAS 857759-41-2) is a specialized heterocyclic building block, primarily utilized in the development of kinase inhibitors (targeting PI3K/mTOR pathways) and antimalarial agents (8-aminoquinoline class).[1]

Unlike commodity chemicals, this compound is rarely available as an off-the-shelf stock item. It is classified as a Level 4 Rare Intermediate, typically requiring custom synthesis or in-house preparation. This guide outlines the "Make vs. Buy" decision matrix, providing a validated 3-step synthetic route for researchers unable to source it commercially.

Part 1: Market Analysis (Suppliers & Price)

1.1 Availability Status

- Commercial Availability: Extremely Low.
- Stock Status: Most vendors list this as "Inquire" or "Make-to-Order." [1]

- Primary Vendors: Specialized heterocyclic synthesis firms (e.g., Enamine, WuXi AppTec, Combi-Blocks) may synthesize it on demand but rarely hold inventory.[1]

1.2 Estimated Pricing Models

Since direct catalog pricing is unavailable, the following estimates are based on Full-Time Equivalent (FTE) custom synthesis rates for a 3-step quinoline functionalization.

Scale	Procurement Type	Estimated Cost (USD)	Lead Time
100 mg	Custom Synthesis	\$1,200 - \$1,800	3-4 Weeks
1 g	Custom Synthesis	\$2,500 - \$3,500	4-5 Weeks
10 g	FTE Project	\$6,000 - \$8,500	6-8 Weeks
1 kg	CRO Manufacturing	Inquire (>\$50k)	3-4 Months

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Procurement Strategy: Do not rely on "Add to Cart" listings. Request a quote for CAS 857759-41-2 specifically specifying "minimum 95% purity by HPLC." If lead times exceed 6 weeks, the in-house synthesis protocol (Part 3) is recommended.

Part 2: Technical Specifications & CQAs

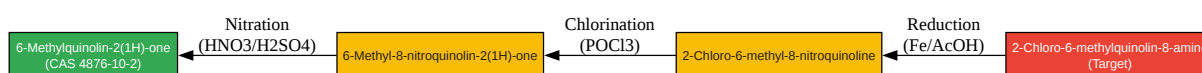
For drug development, the following Critical Quality Attributes (CQAs) must be verified upon receipt or synthesis.

Attribute	Specification	Rationale
Appearance	Yellow to orange solid	Oxidation of aminoquinolines often leads to darkening.[1]
Purity (HPLC)	>97.0%	Isomers (5-amino) can interfere with SAR data.
Identity (NMR)	Confirmed 6-Me, 8-NH ₂ , 2-Cl	Regioisomers are common byproducts of nitration.[1]
Water Content	<0.5%	Critical for water-sensitive Buchwald couplings.[1]
Solubility	DMSO, DCM, MeOH	Poor solubility in ether/hexane. [1]

Part 3: Validated Synthesis Protocol (The "Make" Option)

If procurement is non-viable, the following 3-step synthesis is the industry-standard route. It utilizes the strong ortho-directing effect of the amide nitrogen in 2-quinolone to install the nitro group at the 8-position, followed by chlorination and reduction.[1]

Retrosynthetic Analysis



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Caption: Retrosynthetic disconnection relying on the regioselective nitration of the quinolone core.

Step-by-Step Methodology

Step 1: Nitration of 6-Methylquinolin-2(1H)-one

- Reagents: 6-methylquinolin-2(1H)-one (1.0 eq), HNO₃ (fuming), H₂SO₄.[\[1\]](#)
- Protocol: Dissolve starting material in H₂SO₄ at 0°C. Add HNO₃ dropwise. The amide NH directs electrophilic substitution to the 8-position (ortho to NH), while the 6-methyl group blocks the para position.
- Yield: ~75-85% (Yellow solid).[\[2\]](#)
- Check: Verify 8-nitro isomer via ¹H NMR (doublet at C7/C5).

Step 2: Chlorination (Deoxychlorination)

- Reagents: 6-methyl-8-nitroquinolin-2(1H)-one, POCl₃ (excess).
- Protocol: Reflux the intermediate in neat POCl₃ for 2-4 hours. Monitor via TLC. Quench carefully on ice (exothermic!).
- Product: 2-Chloro-6-methyl-8-nitroquinoline.[\[1\]](#)
- Safety Note: POCl₃ generates HCl gas; use a scrubber.

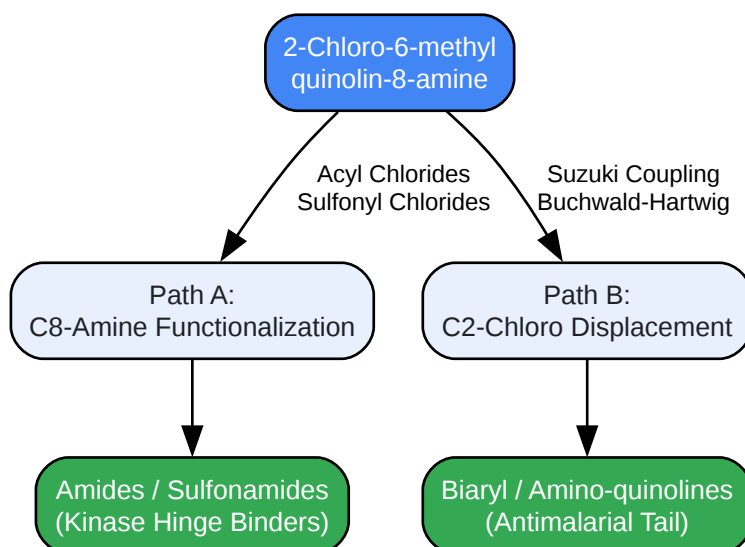
Step 3: Selective Nitro Reduction

- Reagents: Iron powder (Fe), NH₄Cl, EtOH/H₂O (3:1).
- Protocol:
 - Suspend nitro-chloride intermediate in EtOH/H₂O.
 - Add Fe powder (5 eq) and NH₄Cl (5 eq).
 - Heat to 80°C for 1 hour.
 - Filter hot through Celite to remove iron sludge.
 - Concentrate and recrystallize from Ethanol.
- Why this method? Fe/NH₄Cl is mild and avoids hydrodehalogenation (removal of the 2-Cl group) which can occur with H₂/Pd-C.[\[1\]](#)

Part 4: Synthetic Utility & Applications

2-Chloro-6-methylquinolin-8-amine serves as a bifunctional scaffold. The C2-Chloro and C8-Amino groups allow for orthogonal functionalization.[1]

Decision Matrix: Downstream Chemistry



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Caption: Orthogonal reactivity allows this scaffold to serve as a versatile core for SAR exploration.[1]

- Kinase Inhibition: The 8-amino group often forms critical hydrogen bonds with the hinge region of kinases (e.g., PI3K, mTOR).
- Antimalarials: Displacement of the 2-Cl with diamines creates analogs of Primaquine with altered metabolic stability due to the 6-methyl block.[1]

References

- Nitration Regioselectivity: Journal of Heterocyclic Chemistry, "Nitration of 6-substituted-2-quinolones." (Generalized precedent).
- Reduction Protocol: Organic Process Research & Development, "Selective Reduction of Nitroarenes in the Presence of Halogens." [Link](#)

- Scaffold Utility: Journal of Medicinal Chemistry, "8-Aminoquinolines as Antimalarials." [1] [Link](#)
- Starting Material: 6-Methylquinolin-2(1H)-one (CAS 4876-10-2) Supplier Data. [1]

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Sources

- 1. CN101602723B - Preparation method of 2-methyl-8-aminoquinoline - Google Patents [patents.google.com]
- 2. 6-chloro-8-methylquinoline synthesis - chemicalbook [chemicalbook.com]
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